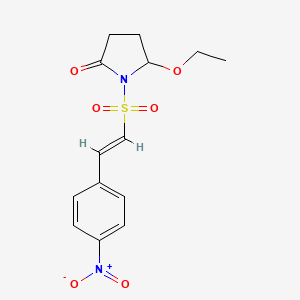

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-ニトロスチレンスルホニル)-2-オキソ-5-エトキシピロリジンは、ニトロスチレンスルホニル基とエトキシ基が置換されたピロリジン環を特徴とする複雑な有機化合物です。

準備方法

1-(4-ニトロスチレンスルホニル)-2-オキソ-5-エトキシピロリジンの合成は、通常、複数のステップを含みます。

ピロリジン環の形成: ピロリジン環は、パール-クノール合成によって合成できます。この合成は、2,5-ジメトキシテトラヒドロフランと適切なアミンを、塩化鉄(III)などの触媒の存在下で縮合させることを含みます。

エトキシ基の導入: エトキシ基は、求核置換反応を介して導入できます。この反応では、エトキシドイオンが適切な前駆体と反応します。

ニトロスチレンスルホニル基の結合: ニトロスチレンスルホニル基は、スルホン化反応を介して結合できます。この反応では、4-ニトロスチレンを、制御された条件下でスルホニルクロリド誘導体と反応させます。

工業的な製造方法では、これらのステップを最適化して収率と純度を高めることが多く、連続フロー反応器と高度な精製技術が使用されます。

化学反応の分析

1-(4-ニトロスチレンスルホニル)-2-オキソ-5-エトキシピロリジンは、さまざまな化学反応を受けます。

還元: ニトロ基は、ニッケル-スズ合金や銅ナノ粒子などの触媒を使用して、アミノ基に選択的に還元できます。

酸化: この化合物は、特にエトキシ基で酸化反応を受ける可能性があり、対応するアルデヒドまたはカルボン酸を形成します。

これらの反応に使用される一般的な試薬には、還元のための水素ガス、酸化のための過マンガン酸カリウムなどの酸化剤、および置換反応のためのアミンなどの求核試薬があります。 生成される主な生成物には、4-アミノスチレン誘導体とさまざまな置換ピロリジンがあります。 .

科学研究への応用

1-(4-ニトロスチレンスルホニル)-2-オキソ-5-エトキシピロリジンは、いくつかの科学研究に利用されています。

科学的研究の応用

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine has several scientific research applications:

作用機序

1-(4-ニトロスチレンスルホニル)-2-オキソ-5-エトキシピロリジンの作用機序は、特定の分子標的との相互作用を含みます。

分子標的: この化合物は、酵素や受容体と相互作用し、それらの活性を調節できます。

関与する経路: この化合物は、シグナル伝達経路に影響を与え、アポトーシス、増殖、分化などの細胞プロセスにおける変化につながる可能性があります。

類似の化合物との比較

1-(4-ニトロスチレンスルホニル)-2-オキソ-5-エトキシピロリジンは、次のような類似の化合物と比較できます。

4-ニトロスチレン: ニトロ基とスチレン骨格を共有しますが、ピロリジン環とエトキシ基はありません。

ピロリジン誘導体: ピロリジン-2,5-ジオンやピロリジンなどの化合物は、ピロリジン環を共有しますが、官能基と生物学的活性が異なります。

スルホニル誘導体: 異なる芳香族または脂肪族骨格に結合したスルホニル基を持つ化合物。これらは、反応性と用途が異なる可能性があります。

1-(4-ニトロスチレンスルホニル)-2-オキソ-5-エトキシピロリジンのユニークさは、特定の化学反応性と潜在的な生物学的活性を付与する官能基の組み合わせにあります。

類似化合物との比較

1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine can be compared with similar compounds such as:

4-Nitrostyrene: Shares the nitro group and styrene backbone but lacks the pyrrolidine ring and ethoxy group.

Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring but differ in their functional groups and biological activities.

Sulphonyl Derivatives: Compounds with sulphonyl groups attached to different aromatic or aliphatic backbones, which may have different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

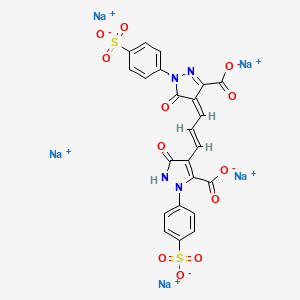

特性

CAS番号 |

114485-83-5 |

|---|---|

分子式 |

C14H16N2O6S |

分子量 |

340.35 g/mol |

IUPAC名 |

5-ethoxy-1-[(E)-2-(4-nitrophenyl)ethenyl]sulfonylpyrrolidin-2-one |

InChI |

InChI=1S/C14H16N2O6S/c1-2-22-14-8-7-13(17)15(14)23(20,21)10-9-11-3-5-12(6-4-11)16(18)19/h3-6,9-10,14H,2,7-8H2,1H3/b10-9+ |

InChIキー |

ZBKXCRFTMISRHG-MDZDMXLPSA-N |

異性体SMILES |

CCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

正規SMILES |

CCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B12753068.png)